N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that incorporates furan, thiophene, and pyrido[2,3-d]pyrimidine moieties These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of the furan and thiophene moieties: These can be synthesized through well-known methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling reactions: The furan and thiophene derivatives are then coupled with an appropriate pyrido[2,3-d]pyrimidine precursor using palladium-catalyzed cross-coupling reactions.
Final amination step: The final step involves introducing the amine group through nucleophilic substitution or reductive amination.
Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to form dihydro derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, m-CPBA for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include epoxides, sulfoxides, and various substituted derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and thiophene rings can engage in π-π stacking interactions, while the pyrido[2,3-d]pyrimidine moiety can form hydrogen bonds with target proteins . These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules containing furan, thiophene, or pyrido[2,3-d]pyrimidine rings. Examples include:
Furan derivatives: Compounds like furfural and furosemide, known for their industrial and medicinal applications.
Thiophene derivatives: Molecules such as thiophene-2-carboxylic acid and thiophene-based drugs like tioconazole.
Pyrido[2,3-d]pyrimidine derivatives: Compounds like pyrimethamine, used as an antimalarial drug.
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to the combination of these three heterocyclic systems, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-3-13-16(18-6-1)20-11-21-17(13)19-9-14(12-5-8-23-10-12)15-4-2-7-22-15/h1-8,10-11,14H,9H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIMGIDDZKHCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN=C2NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.